molecular formula C9H4Cl2FN B1394183 1,3-Dichloro-6-fluoroisoquinoline CAS No. 1041423-26-0

1,3-Dichloro-6-fluoroisoquinoline

Cat. No. B1394183
M. Wt: 216.04 g/mol
InChI Key: BDAYBRFYRZTMGQ-UHFFFAOYSA-N
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Description

1,3-Dichloro-6-fluoroisoquinoline is a synthetic compound used in medicinal chemistry, organic synthesis, and agrochemicals. It is a yellowish crystalline solid with the molecular formula C9H4Cl2FN . The CAS number for this compound is 1041423-26-0 .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-6-fluoroisoquinoline consists of a fused benzene and pyridine ring, with chlorine atoms at the 1 and 3 positions, and a fluorine atom at the 6 position . The molecular weight of the compound is 216.04 g/mol .


Physical And Chemical Properties Analysis

1,3-Dichloro-6-fluoroisoquinoline is a yellowish crystalline solid. It has a melting point of 131-133 °C . The compound is slightly soluble in water and soluble in organic solvents like ethanol and chloroform.

Scientific Research Applications

Fluorescence Studies

1,3-Dichloro-6-fluoroisoquinoline and its derivatives have been studied for their potential in fluorescence applications. Novel fluorophores derived from this compound have been synthesized and utilized for labeling nucleosides and oligodeoxyribonucleotides, showing good fluorescence signals and higher hybridization affinity than unlabelled counterparts. This suggests potential use in biological and biochemical studies, particularly in DNA research (Singh & Singh, 2007).

Biomedical Imaging

Fluorophores based on 1,3-Dichloro-6-fluoroisoquinoline have also been used in biomedical imaging. A fluorescent probe using this compound demonstrated quick response and satisfactory selectivity, with successful application in one- and two-photon imaging of DTT in HepG2 cells. This indicates its potential as a sensitive probe in various biomedical imaging techniques (Sun et al., 2018).

Antibacterial Research

Research has shown that derivatives of 1,3-Dichloro-6-fluoroisoquinoline exhibit antibacterial properties. For instance, studies on 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, related to this compound, have revealed significant activities against Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibacterial drugs (Koga et al., 1980).

Synthesis of Antibiotics

The synthesis of 1,3-Dichloro-6-fluoroisoquinoline derivatives has been explored for creating key building blocks in antibiotic synthesis. This includes the development of halogenated quinoline building blocks, crucial in antimicrobial drug discovery (Flagstad et al., 2014).

Neurological Research

Some studies have incorporated 1,3-Dichloro-6-fluoroisoquinoline in the synthesis of radiopharmaceuticals for PET imaging of human neurofibrillary tangles, a hallmark of several neurodegenerative diseases. This indicates its potential in neurological research and diagnostics (Collier et al., 2017).

Safety And Hazards

1,3-Dichloro-6-fluoroisoquinoline is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1,3-dichloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FN/c10-8-4-5-3-6(12)1-2-7(5)9(11)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYBRFYRZTMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676686
Record name 1,3-Dichloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-6-fluoroisoquinoline

CAS RN

1041423-26-0
Record name 1,3-Dichloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-6-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Walji, ED Hostetler, H Selnick, Z Zeng… - Journal of medicinal …, 2016 - ACS Publications
Neurofibrillary tangles (NFTs) made up of aggregated tau protein have been identified as the pathologic hallmark of several neurodegenerative diseases including Alzheimer’s disease. …
Number of citations: 163 pubs.acs.org
GC Midya, S Paladhi, S Bhowmik, S Saha… - Organic & Biomolecular …, 2013 - pubs.rsc.org
We have designed and synthesized a novel fluorescent molecular probe using the Cu(I)-catalyzed Huisgen cycloaddition of 1,3-diethynyl-6-fluoroisoquinoline with 1-(2-azidoethyl)…
Number of citations: 41 pubs.rsc.org

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